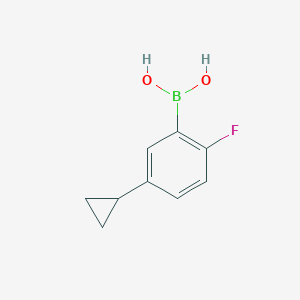
5-环丙基-2-氟苯硼酸
描述
5-Cyclopropyl-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C9H10BFO2 and a molecular weight of 179.99 . It is a compound of interest in scientific research due to its unique physicochemical, biological, and analytical properties.
Molecular Structure Analysis
The InChI code for 5-Cyclopropyl-2-fluorophenylboronic acid is1S/C9H10BFO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 . This indicates that the compound contains a cyclopropyl group attached to the 5-position of a 2-fluorophenylboronic acid. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Cyclopropyl-2-fluorophenylboronic acid include a molecular weight of 179.99 and a molecular formula of C9H10BFO2 . The compound is characterized by the presence of a boronic acid group, a fluorine atom, and a cyclopropyl group .科学研究应用
有机合成
研究表明环丙基硼酸在促进复杂有机分子合成中的实用性。例如,环丙基硼酸已被用于Suzuki反应中,与各种芳基或杂环偶联试剂反应时,可以产生反式-2-(三氟甲基)环丙烷。这种方法提供了中等到优良的产率,突显了环丙基硼酸在构建氟化有机化合物方面的潜力(Duncton & Singh, 2013)。此外,环丙基硼酸已被用于对环丙烷进行立体控制合成,展示了它们在有机合成中实现高立体选择性的重要性(Luithle & Pietruszka, 1999)。
传感器技术
硼酸衍生物,包括与5-环丙基-2-氟苯硼酸相关的化合物,在传感器的开发中发挥了作用。一个显著的例子是设计了一个硼酸荧光团/β-环糊精复合传感器,用于在水中选择性识别糖类。这种创新方法利用硼酸与糖类之间的相互作用诱导荧光响应,实现对葡萄糖和其他糖类的敏感检测(Tong et al., 2001)。
光催化氧化
光催化氧化过程的研究,特别是用于环境应用,已经纳入了氟化合物的使用。例如,已经研究了5-氟尿嘧啶的光催化降解,这是一种常见的抗癌药物,以了解光催化在从水源中去除有害药物方面的潜力。这项研究强调了探索氟化有机化合物在环境中的命运的重要性(Lin & Lin, 2014)。
实验肿瘤学
在实验肿瘤学领域,环丙基硼酸已被研究其抗增殖作用。值得注意的是,某些苯硼酸和苯并硼酚衍生物已经表现出对卵巢癌细胞的显著活性,表明它们作为新型抗癌药物的潜力。这些发现突显了硼酸衍生物在开发癌症治疗新策略方面的相关性(Psurski et al., 2018)。
作用机制
Target of Action
The primary target of 5-Cyclopropyl-2-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
5-Cyclopropyl-2-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 5-Cyclopropyl-2-fluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, such as 5-cyclopropyl-2-fluorophenylboronic acid, are generally stable and readily prepared . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of 5-Cyclopropyl-2-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Cyclopropyl-2-fluorophenylboronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reactants . The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .
生化分析
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property allows them to modulate biochemical reactions by interacting with these biomolecules.
Cellular Effects
The cellular effects of 5-Cyclopropyl-2-fluorophenylboronic acid are currently unknown. Boronic acids are known to influence cell function through their interactions with various biomolecules. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of enzymes and proteins .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules . This allows them to influence enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not readily degrade
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which could influence their localization or accumulation .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles due to their ability to form reversible covalent bonds with biomolecules .
属性
IUPAC Name |
(5-cyclopropyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZYVJGVXSRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


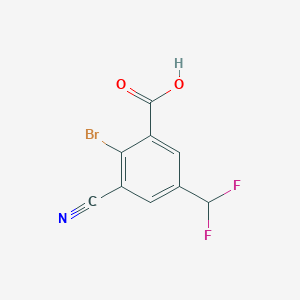
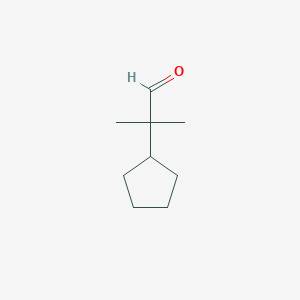
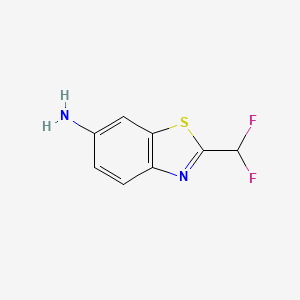
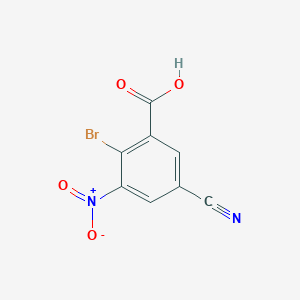
![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
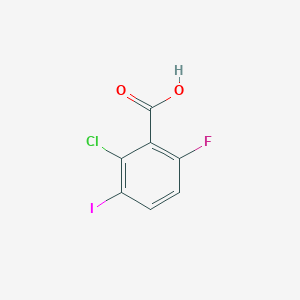
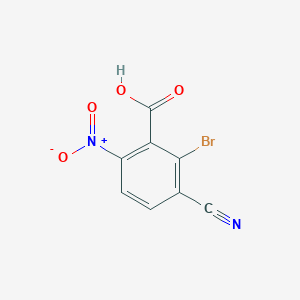
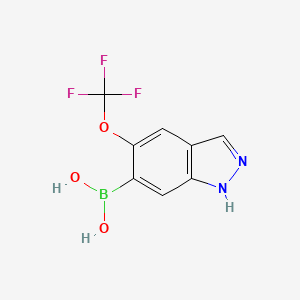
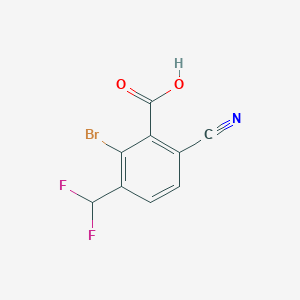
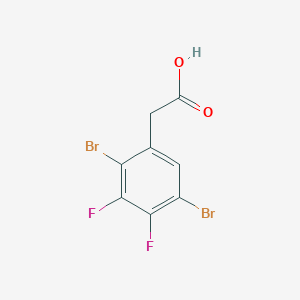
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)
